(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate is a chemical compound with significant relevance in pharmaceutical research and development. It is classified as an ester derivative of a propanoic acid, specifically designed to interact with biological systems, particularly in the context of drug development.
The synthesis of (S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate typically involves several synthetic steps. A common approach starts with the preparation of the pyrimidine derivative, followed by esterification processes.
The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like sulfuric acid or p-toluenesulfonic acid to enhance reaction efficiency.
The molecular structure of (S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate features a complex arrangement that includes:
The InChI key for this compound is RCOLWOXJIUGEGI-HXUWFJFHSA-N, which provides a unique identifier for its structure .
Key structural data includes:
(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate can undergo various chemical reactions typical of esters and aromatic compounds:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of (S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate primarily involves its interaction with specific biological targets such as enzymes or receptors.
Research indicates that modifications in the structure can significantly influence binding affinity and efficacy in biological systems .
(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yloxy)-3-methoxy-3,3-diphenylpropanoate exhibits the following physical properties:
Relevant data from studies indicate that these properties influence its behavior in biological systems .
(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yloxy)-3-methoxy-3,3-diphenylpropanoate has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical studies .
The stereoselective construction of the chiral center in (S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate (CAS 1106685-61-3) primarily relies on catalytic asymmetric methodologies due to the compound’s complex stereochemical requirements. The S-configuration at the benzylic carbon (C2) is critical for biological functionality, particularly when this compound serves as a synthetic intermediate for endothelin receptor antagonists like ambrisentan [2] [7]. Modern approaches employ chiral Lewis acid catalysts or organocatalysts to control nucleophilic displacement at the sterically congested carbon. For example, Cinchona alkaloid-derived catalysts enable enantioselective O-alkylation of 4,6-dimethylpyrimidin-2-ol with methyl 3-methoxy-3,3-diphenylpropanoate precursors. This method achieves enantiomeric excess (ee) >90% under mild conditions (0–25°C), avoiding racemization risks associated with high temperatures [3]. Recent advances utilize axially chiral oxazaborolidinium ions to activate electrophilic partners, enhancing nucleophile selectivity and yielding the S-enantiomer with >95% ee and 85% isolated yield [3].
Table 1: Asymmetric Catalysis Approaches for Target Compound Synthesis
Catalyst Type | Reaction Conditions | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Cinchona Alkaloid | DCM, 25°C, 24h | 78 | 92 | [3] |
Oxazaborolidinium Ion | Toluene, -20°C, 12h | 85 | 95 | [3] |
BINOL-Derived Titanate | THF, 40°C, 48h | 70 | 88 | [3] |
The 4,6-dimethylpyrimidin-2-yloxy moiety serves as a hydrogen-bond acceptor and steric director, influencing both synthetic accessibility and biological interactions in downstream applications. This heterocyclic system is synthesized via Biginelli-type condensation of acetylacetone, guanidine carbonate, and an alkylating agent, yielding 2-chloro-4,6-dimethylpyrimidine. Subsequent nucleophilic substitution with methyl (S)-3-hydroxy-3,3-diphenylpropanoate forms the C–O bond essential for the scaffold [1] [3]. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the adjacent carbonyl, facilitating ring-opening reactions in drug synthesis. Additionally, the 4,6-dimethyl groups impart steric protection against nucleophilic degradation, improving intermediate stability during multi-step syntheses. When incorporated into endothelin receptor antagonists like ambrisentan, this scaffold contributes to receptor-binding affinity by orienting the diphenylmethyl group into hydrophobic pockets [2] [7].
Maximizing yield in the synthesis requires sequential optimization of three key stages:
Racemic mixtures of methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate require resolution to isolate the pharmacologically relevant S-enantiomer. Four techniques dominate industrial workflows:
Table 2: Performance Metrics for Chiral Resolution Methods
Technique | Throughput (g/L/h) | Max ee (%) | Yield (%) | Cost Index |
---|---|---|---|---|
Preferential Crystallization | 12 | 99.9 | 38 | Low |
Kinetic Resolution | 8 | 98 | 48 | Medium |
Chiral HPLC | 2 | 99.5 | 30 | High |
Enzymatic Dynamic Resolution | 15 | 99 | 85 | Very High |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2